molecular formula C24H33FO5 B570666 methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate CAS No. 291303-34-9

methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate

Cat. No. B570666
CAS RN: 291303-34-9
M. Wt: 420.521
InChI Key: JAQWSGFNEJJFEJ-OCQIDRNCSA-N
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Description

The actions of many clinical prostaglandins, including those used for estrous synchronization and for reduction of intraocular pressure, are mediated through the FP receptor. CAY10510 is an analog of PGF2α containing an acetylenic fluorobenzene substituent in the lower side chain. CAY10510 has an IC50 of 0.5 µM when tested for binding to the recombinant human FP receptor.

Scientific Research Applications

HMG-CoA Reductase Inhibition

  • Inhibitory Effects on Cholesterol Biosynthesis: This compound has been found to be a potent inhibitor of HMG-CoA reductase (HMGR), an enzyme crucial in cholesterol biosynthesis. Studies demonstrate that similar compounds, notably 3,5-Dihydroxy-7-(N-imidazolyl)heptanoates and heptenoates, show significant HMGR inhibitory activity, surpassing that of known drugs like lovastatin and pravastatin (Chan et al., 1993).

Involvement in Drug Impurity Characterization

  • Characterization of Impurities in Pharmaceutical Products: The compound has been associated with the characterization of impurities in the preparation of pharmaceutical agents, such as Tafluprost, an antiglaucoma agent. The isolation and characterization of structurally similar impurities indicate its potential utility in the quality control of drug manufacturing (Jaggavarapu et al., 2020).

Role in Enzyme Inhibitor Synthesis

  • Synthesis of Enzyme Inhibitors: The synthesis of variants of this compound has been explored for the development of enzyme inhibitors. A study on the synthesis of 7-(substituted aryl)-3,5-dihydroxy-6-heptenoic acids and their lactone derivatives, closely related to the compound , showed promising results in inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase in vitro (Hoffman et al., 1985).

Antibacterial Activity

  • Potential as Antibacterial Drugs: Research has been conducted on compounds with structural similarities to methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate, focusing on their potential as antibacterial agents. These studies explore the synthesis and biological evaluations of novel compounds with potent activity against respiratory pathogens (Odagiri et al., 2013).

properties

IUPAC Name

methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FO5/c1-30-24(29)11-5-3-2-4-9-19-20(23(28)16-22(19)27)15-14-18(26)13-12-17-8-6-7-10-21(17)25/h6-8,10,18-20,22-23,26-28H,2-5,9,11,14-16H2,1H3/t18?,19-,20-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQWSGFNEJJFEJ-OCQIDRNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC1C(CC(C1CCC(C#CC2=CC=CC=C2F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCCCC[C@H]1[C@H](C[C@H]([C@@H]1CCC(C#CC2=CC=CC=C2F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate
Reactant of Route 2
Reactant of Route 2
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate
Reactant of Route 3
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate
Reactant of Route 4
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate
Reactant of Route 5
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate
Reactant of Route 6
methyl 7-[(1R,2R,3R,5S)-2-[5-(2-fluorophenyl)-3-hydroxypent-4-ynyl]-3,5-dihydroxycyclopentyl]heptanoate

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